3-(butoxymethyl)-1-sec-butyl-4-chloro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(butoxymethyl)-1-sec-butyl-4-chloro-1H-pyrazole is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This particular compound is characterized by the presence of a butoxymethyl group, a sec-butyl group, and a chlorine atom attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(butoxymethyl)-1-sec-butyl-4-chloro-1H-pyrazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chloro-1H-pyrazole with sec-butyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with butoxymethyl chloride to yield the final product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often requires the use of specialized equipment and stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(butoxymethyl)-1-sec-butyl-4-chloro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The chlorine atom in the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazoles with different functional groups.
Scientific Research Applications
3-(butoxymethyl)-1-sec-butyl-4-chloro-1H-pyrazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 3-(butoxymethyl)-1-sec-butyl-4-chloro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. Further research is needed to elucidate the detailed mechanisms underlying its effects.
Comparison with Similar Compounds
3-(butoxymethyl)-1-sec-butyl-4-chloro-1H-pyrazole: Unique due to its specific substituents and structural features.
4-chloro-1H-pyrazole: Lacks the butoxymethyl and sec-butyl groups, resulting in different chemical properties.
1-sec-butyl-4-chloro-1H-pyrazole: Lacks the butoxymethyl group, affecting its reactivity and applications.
Uniqueness: The presence of the butoxymethyl and sec-butyl groups in this compound imparts unique chemical properties that differentiate it from other similar compounds
Properties
IUPAC Name |
1-butan-2-yl-3-(butoxymethyl)-4-chloropyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClN2O/c1-4-6-7-16-9-12-11(13)8-15(14-12)10(3)5-2/h8,10H,4-7,9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYGDXFFEHJFDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=NN(C=C1Cl)C(C)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.